molecular formula C26H22ClNO5 B302378 ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B302378
M. Wt: 463.9 g/mol
InChI Key: DCZKXWMKMUWSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, methoxy, and prop-2-ynyloxy, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, indanones, and pyridine derivatives. Key steps in the synthesis may involve:

    Aldol Condensation: This step involves the reaction of substituted benzaldehydes with indanones to form intermediate chalcones.

    Cyclization: The chalcones undergo cyclization in the presence of acidic or basic catalysts to form the indeno[1,2-b]pyridine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.

    Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It may be explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in critical cellular pathways. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes

Properties

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

ethyl 4-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C26H22ClNO5/c1-5-11-33-25-18(27)12-15(13-19(25)31-4)21-20(26(30)32-6-2)14(3)28-23-16-9-7-8-10-17(16)24(29)22(21)23/h1,7-10,12-13,21,28H,6,11H2,2-4H3

InChI Key

DCZKXWMKMUWSGM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)OC)C(=O)C4=CC=CC=C42)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)Cl)OCC#C)OC)C(=O)C4=CC=CC=C42)C

Origin of Product

United States

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